2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol
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Overview
Description
2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyethyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with methylamine and ethylene oxide. The reaction proceeds under controlled conditions to ensure the correct substitution on the cyclohexane ring. The general steps are as follows:
- The intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Cyclohexanone: is reacted with to form an intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Menthol: A cyclic compound with a hydroxy group, used for its cooling properties.
Cyclohexanol: A simpler analog with only a hydroxy group on the cyclohexane ring.
N-Methylcyclohexylamine: Similar structure but lacks the hydroxyethyl group.
Uniqueness
2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol is unique due to the presence of both a hydroxyethyl and a methylamino group on the cyclohexane ring
Properties
CAS No. |
854815-53-5 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-10(6-7-11)8-4-2-3-5-9(8)12/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
KPUSMNAYGYVMRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1CCCCC1O |
Origin of Product |
United States |
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